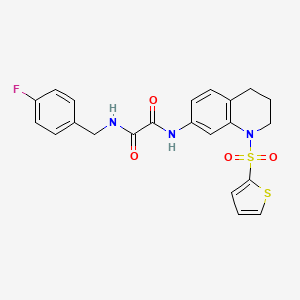

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative featuring a 4-fluorobenzyl group and a 1,2,3,4-tetrahydroquinolin scaffold modified with a thiophen-2-ylsulfonyl substituent.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4S2/c23-17-8-5-15(6-9-17)14-24-21(27)22(28)25-18-10-7-16-3-1-11-26(19(16)13-18)32(29,30)20-4-2-12-31-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDGVCHDEONUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following properties:

- Molecular Formula : C22H20FN3O4S2

- Molecular Weight : 473.5 g/mol

- CAS Number : 898414-09-0

The structure includes a fluorobenzyl group and a thiophenesulfonyl moiety linked to a tetrahydroquinoline scaffold, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways that lead to therapeutic effects. Preliminary studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : The compound may show potential against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

- Antimicrobial Properties : Its structural components suggest efficacy against bacterial pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Antimicrobial | Effective against pathogenic bacteria | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on HepG2 (liver cancer) and A549 (lung cancer) cell lines. Results indicated an IC50 value of approximately 5 µM, suggesting significant cytotoxicity against these cancer types.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated moderate to strong antibacterial activity compared to standard antibiotics like streptomycin.

Scientific Research Applications

Biological Activities

Research indicates that N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide exhibits several notable biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on HepG2 (liver cancer) and A549 (lung cancer) cell lines, revealing an IC50 value of approximately 5 µM, indicating significant cytotoxicity against these cancer types.

Antimicrobial Properties

The compound shows potential antibacterial activity against several pathogenic bacteria.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like streptomycin.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Summary of Biological Activities

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to synthesized derivatives from the International Journal of Molecular Sciences (2014) study, which focus on triazole-thiones and hydrazinecarbothioamides. Key distinctions include:

Spectral and Physicochemical Properties

- IR Spectra :

- NMR Data: The 4-fluorobenzyl group would show characteristic aromatic proton splits (δ ~7.0–7.4 ppm) and ¹⁹F NMR signals. The tetrahydroquinolin moiety’s protons would resonate in δ ~1.5–4.0 ppm (aliphatic) and δ ~6.5–7.5 ppm (aromatic), distinct from triazole-thiones’ sharp singlet NH signals .

Research Findings and Limitations

- Structural Advantages : The oxalamide linker and fluorobenzyl group may improve solubility and bioavailability relative to triazole-thiones, which exhibit tautomerism (thiol-thione equilibrium) that complicates pharmacokinetics .

- Data Gaps : The provided evidence lacks direct biological data (e.g., IC₅₀, binding assays) for the target compound, limiting functional comparisons.

Q & A

Q. Methodology :

- The tetrahydroquinoline moiety can be synthesized via the Pictet-Spengler reaction , where an aromatic amine (e.g., 7-amino-1,2,3,4-tetrahydroquinoline) reacts with an aldehyde/ketone under acidic catalysis (e.g., HCl or trifluoroacetic acid) .

- Post-cyclization, introduce the thiophen-2-ylsulfonyl group using sulfonylation reagents (e.g., thiophene-2-sulfonyl chloride) in the presence of a base (e.g., pyridine) to functionalize the nitrogen at position 1 of the tetrahydroquinoline .

- Key considerations : Optimize reaction time and temperature to minimize side products (e.g., over-sulfonylation).

How can the oxalamide linkage between the 4-fluorobenzyl and tetrahydroquinoline-sulfonyl groups be formed?

Q. Methodology :

- Use a two-step coupling approach :

- Synthesize the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride (SOCl₂).

- Perform sequential amidation: First, react oxalyl chloride with 4-fluorobenzylamine to form N1-(4-fluorobenzyl)oxalyl chloride. Next, couple this intermediate with the amine group at position 7 of the sulfonylated tetrahydroquinoline under inert conditions (e.g., dry DMF, 0–5°C) .

- Validation : Monitor reaction progress via TLC or HPLC to ensure complete conversion.

What spectroscopic techniques are critical for confirming the compound’s structure?

Q. Methodology :

- ¹H/¹³C NMR : Confirm the presence of the 4-fluorobenzyl group (δ ~4.3 ppm for CH₂, aromatic protons at δ ~7.2–7.4 ppm) and the tetrahydroquinoline-sulfonyl moiety (characteristic splitting patterns for fused rings and sulfonyl groups) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₉H₂₅FN₃O₄S₂) and isotopic patterns.

- IR spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

How can researchers resolve discrepancies between computational predictions and experimental solubility data?

Q. Methodology :

- Solvent screening : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH levels. Use dynamic light scattering (DLS) to detect aggregation.

- Computational adjustments : Re-optimize force field parameters in molecular dynamics simulations to account for sulfonyl group polarity and fluorine’s electronegativity .

- Cross-validation : Compare experimental logP values (via shake-flask method) with predicted values from software like ACD/Labs or ChemAxon .

What strategies are effective for improving the compound’s stability under physiological conditions?

Q. Methodology :

- pH stability studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via UPLC-MS. Identify labile bonds (e.g., sulfonamide or oxalamide linkages).

- Protective group strategies : Introduce steric hindrance near susceptible sites (e.g., methyl groups on the tetrahydroquinoline ring) .

- Lyophilization : Assess stability in lyophilized vs. solution states using accelerated stability testing (40°C/75% RH for 4 weeks) .

How can the compound’s binding affinity to a target protein be quantitatively assessed?

Q. Methodology :

- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations.

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to elucidate binding mode.

- Competitive assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement efficacy .

What analytical approaches are suitable for detecting trace impurities in the synthesized compound?

Q. Methodology :

- UPLC-MS/MS : Employ a C18 column (e.g., Chromolith) with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Use MRM mode for sensitive detection .

- NMR spiking : Add a known impurity standard to the sample and compare peak intensities in ¹H NMR.

- Limit tests : Follow ICH Q3A guidelines for qualification thresholds (e.g., ≤0.15% for unknown impurities) .

How can the compound’s metabolic pathways be predicted in vitro?

Q. Methodology :

- Hepatocyte incubation : Use primary human hepatocytes or microsomes to identify Phase I/II metabolites. Quench reactions at timed intervals and analyze via LC-HRMS.

- CYP enzyme screening : Test inhibition/induction of CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates.

- Software tools : Employ MetaSite or GLORYx for in silico metabolite prediction .

What methods are recommended for studying the compound’s membrane permeability?

Q. Methodology :

- Caco-2 cell monolayer assay : Measure apical-to-basolateral transport over 2–4 hours. Calculate apparent permeability (Papp) and efflux ratio.

- PAMPA (Parallel Artificial Membrane Permeability Assay) : Use a lipid-coated filter to simulate passive diffusion. Validate with reference compounds (e.g., propranolol for high permeability) .

- MD simulations : Model interactions with lipid bilayers to identify permeability bottlenecks (e.g., hydrogen bonding with sulfonyl groups) .

How can researchers address contradictory bioactivity results across different cell lines?

Q. Methodology :

- Dose-response normalization : Use Hill equation fitting to compare EC₅₀ values across cell lines. Account for differences in receptor expression (e.g., qPCR or Western blot).

- Off-target screening : Profile activity against a kinase panel or GPCR library to identify confounding interactions.

- Mechanistic studies : Apply CRISPR knockouts or siRNA silencing to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.